4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . 4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .Molecular Structure Analysis
The molecular structure of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride consists of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
4-Aminomethyl-1-Boc-piperidine is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . It is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .Physical And Chemical Properties Analysis
4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is a colorless liquid . It is freely soluble in methanol . It has a molecular weight of 266.76 g/mol.Scientific Research Applications
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Preparation of Biologically Active Compounds
- Field : Organic Chemistry
- Application : 4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these preparations are not specified in the source .
-
Orally Active Platelet-Activating Factor Antagonists
- Field : Pharmacology
- Application : This compound is used in the creation of orally active platelet-activating factor antagonists .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these preparations are not specified in the source .
-
Inhibition of Aspartic Acid Protease and Kinesin Spindle Protein
- Field : Biochemistry
- Application : 4-Aminomethyl-1-Boc-piperidine is used as an inhibitor for aspartic acid protease and Kinesin spindle protein .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these inhibitions are not specified in the source .
-
Enantioselective Synthesis of N-Alkyl Terminal Aziridines
- Field : Organic Chemistry
- Application : This compound is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses are not specified in the source .
-
Drug Design
- Field : Pharmaceutical Chemistry
- Application : Piperidine derivatives, including 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
- Method : These compounds are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is used in the preparation of biologically active compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these preparations are not specified in the source .
-
Synthesis of Substituted Piperidines
- Field : Organic Chemistry
- Application : This compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these reactions are not specified in the source .
-
Synthesis of Spiropiperidines
- Field : Organic Chemistry
- Application : 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is used in the synthesis of spiropiperidines .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses are not specified in the source .
Safety And Hazards
4-Aminomethyl-1-Boc-piperidine is classified as a skin corrosive/irritant category 1 and serious eye damage/eye irritant category 1 . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . If swallowed, rinse mouth and do not induce vomiting . If it comes in contact with skin or hair, immediately take off all contaminated clothing and rinse skin with water or shower . If it gets in the eyes, rinse cautiously with water for several minutes .
Future Directions
4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . Given its wide range of applications, it is likely to continue to be a subject of research in the future.
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMSEJCIOXCEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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